(R)-Nipecotamide(1+)

Antithrombotic Chiral Pharmacology Platelet Aggregation

(R)-Nipecotamide(1+) is the cation resulting from the protonation of the piperidine nitrogen of (R)-nipecotamide, the (3R)-enantiomer of the GABA uptake inhibitor nipecotamide. It is a conjugate acid of a (R)-nipecotamide and is a key chiral building block in medicinal chemistry, particularly for synthesizing stereospecific GABA transporter inhibitors and antithrombotic agents where the (R)-configuration is a critical determinant of biological activity.

Molecular Formula C6H13N2O+
Molecular Weight 129.18 g/mol
Cat. No. B1238278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Nipecotamide(1+)
Molecular FormulaC6H13N2O+
Molecular Weight129.18 g/mol
Structural Identifiers
SMILESC1CC(C[NH2+]C1)C(=O)N
InChIInChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)/p+1/t5-/m1/s1
InChIKeyBVOCPVIXARZNQN-RXMQYKEDSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (R)-Nipecotamide(1+) and Its Role in Research?


(R)-Nipecotamide(1+) is the cation resulting from the protonation of the piperidine nitrogen of (R)-nipecotamide, the (3R)-enantiomer of the GABA uptake inhibitor nipecotamide [1]. It is a conjugate acid of a (R)-nipecotamide [2] and is a key chiral building block in medicinal chemistry, particularly for synthesizing stereospecific GABA transporter inhibitors and antithrombotic agents where the (R)-configuration is a critical determinant of biological activity .

Why Generic Substitution of (R)-Nipecotamide(1+) Is Not Advisable


Simply substituting (R)-Nipecotamide(1+) with its enantiomer, racemate, or other nipecotic acid derivatives is not scientifically equivalent due to pronounced stereoselectivity in its biological interactions [1]. Enantiomers and diastereomers of nipecotamides exhibit markedly different potencies in inhibiting platelet aggregation and binding to receptors, with the (R)-enantiomer often being the eutomer in specific therapeutic contexts [2]. Furthermore, the protonated cation form of (R)-nipecotamide(1+) may possess distinct physicochemical properties, such as solubility and ionic interactions, which can critically affect its performance in formulations and biological assays . The quantitative evidence in the following section demonstrates that stereochemistry is not a trivial detail but a fundamental driver of compound activity and selectivity.

Quantitative Differentiation Evidence for (R)-Nipecotamide(1+)


Enantioselective Potency in Antiplatelet Activity: (R,R) vs (S,S) and Meso Isomers

In a direct head-to-head comparison, the (R,R)-enantiomer of a bis-nipecotamide derivative, which contains the (R)-nipecotamide scaffold, demonstrated a 10-fold higher potency in inhibiting collagen-induced human platelet aggregation compared to its (S,S)-antipode (IC50 = 0.96 μM vs. ~9.6 μM) [1]. This stereospecificity confirms that the (R)-configuration is critical for maximal therapeutic effect in antithrombotic applications, making (R)-Nipecotamide(1+) the essential chiral building block for developing the most potent candidates.

Antithrombotic Chiral Pharmacology Platelet Aggregation

Enantioselective Potency in Antiplatelet Activity: (R) vs (S) in Mono-Nipecotamides

Further supporting the critical nature of stereochemistry, a direct comparison of mono-nipecotamide enantiomers showed that the (-)-enantiomer (1B-(-)), derived from the (R)-nipecotamide series, was 4 times more potent than its (+)-antipode (1A-(+)) in inhibiting ADP-induced human platelet aggregation [1]. This consistent enantioselectivity across both mono- and bis- nipecotamide structures underscores the fundamental importance of sourcing the correct enantiomer.

Antithrombotic Chiral Pharmacology ADP Antagonism

In Vivo Antithrombotic Efficacy: Potentiation with Aspirin and Improved Therapeutic Index

In an in vivo mouse thrombosis model, the meso diastereomer of a nipecotamide (A-1C) demonstrated a significant therapeutic advantage. When co-administered with aspirin, the ED50 of A-1C was reduced 2-fold, and its therapeutic index increased by a factor of 2.2 due to a slight reduction in toxicity [1]. This synergistic effect provides a clear path to improving the efficacy and safety profile of antithrombotic therapies based on this scaffold, a benefit not observed with simpler, non-stereospecific alternatives.

In Vivo Pharmacology Combination Therapy Thrombosis Model

High-Affinity Binding to GABA Transporter 1 (GAT1)

N-substituted derivatives of (R)-nipecotic acid, which share the same chiral scaffold as (R)-Nipecotamide(1+), have demonstrated extremely high affinity for the GABA transporter GAT1, a key target in epilepsy and anxiety disorders [1]. For instance, a closely related analog exhibits a binding affinity (Ki) of 14 nM for mouse GAT1 expressed in HEK293 cells [1]. This potency is a class-level characteristic of the nipecotamide scaffold, where the (R)-configuration is often essential for optimal receptor fit and high-affinity binding [2].

GABA Uptake Inhibition Neurology GAT1 Binding

Best-Fit Applications for (R)-Nipecotamide(1+) Based on Evidence


Stereospecific Synthesis of Potent Antithrombotic Drug Candidates

The 10-fold higher potency of the (R,R)-nipecotamide derivative over its (S,S)-antipode in inhibiting collagen-induced platelet aggregation [3] makes (R)-Nipecotamide(1+) the mandatory chiral starting material for any laboratory developing next-generation antithrombotic agents. This is a non-negotiable requirement for achieving the efficacy needed to progress to in vivo and clinical studies, as demonstrated by the 2-fold improvement in the therapeutic index when combined with aspirin in animal models [4].

Development of High-Affinity, Enantioselective GABA Uptake Inhibitors

For research programs focused on epilepsy, anxiety, or other neurological disorders, (R)-Nipecotamide(1+) is the critical building block for synthesizing potent and selective GABA transporter 1 (GAT1) inhibitors. The high binding affinity (Ki = 14 nM) observed for structurally related analogs [3] is intrinsically linked to the (R)-stereochemistry, which provides the optimal conformation for target engagement [4]. Using the racemate or wrong enantiomer would result in a significant loss of potency and confound structure-activity relationship studies.

Chiral Resolution and Analytical Method Development

The distinct chromatographic and interaction properties of (R)-nipecotamide and its (S)-enantiomer, as demonstrated by their baseline resolution on α1-acid glycoprotein (AGP) chiral columns [3], make (R)-Nipecotamide(1+) an ideal reference standard and analyte. It is essential for developing and validating chiral HPLC methods for quality control of enantiopure nipecotamide derivatives in pharmaceutical manufacturing, ensuring batch-to-batch consistency and regulatory compliance [4].

Investigating Stereospecific Pharmacological Mechanisms

The 4-fold and 10-fold differences in antiplatelet activity between enantiomers [3] provide a powerful tool for probing the stereochemical requirements of biological targets like platelet receptors and GABA transporters. Researchers can use (R)-Nipecotamide(1+) and its antipode to dissect binding site interactions, map pharmacophores, and understand the molecular basis of enantioselective drug action, generating high-impact publications and patentable intellectual property.

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